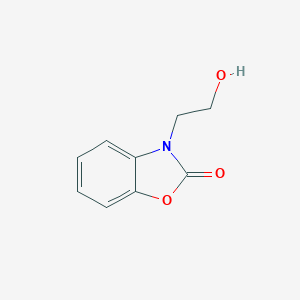

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

描述

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the class of benzoxazolinone derivatives. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-benzoxazolinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the benzoxazolinone core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation to form carbonyl or carboxylic acid derivatives.

Mechanistic Insight :

- Under strong acidic conditions, KMnO₄ oxidizes the primary alcohol to a carboxylic acid via a ketone intermediate.

- Chromium-based oxidants selectively yield ketones without full oxidation to carboxylic acids.

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitution, particularly when activated.

Applications :

- Tosylated derivatives serve as intermediates for further functionalization (e.g., coupling with amines or thiols) .

- Chloroethyl analogs are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization Reactions

Intramolecular reactions form fused heterocyclic systems.

Key Observations :

- Acid-catalyzed lactonization forms a six-membered lactone ring .

- CDI-mediated cyclization generates oxazolidinone derivatives, useful in medicinal chemistry .

Condensation Reactions

The hydroxy group reacts with aldehydes or ketones to form ethers or acetals.

Synthetic Utility :

- Acetal derivatives enhance solubility and stability in biological assays .

- Methoxyethyl analogs are explored as prodrugs for enhanced bioavailability .

Comparative Reactivity Analysis

A comparison of reactivity across derivatives highlights the hydroxyethyl group’s versatility:

| Position | Substituent | Reactivity | Dominant Reaction |

|---|---|---|---|

| 3 | -CH₂CH₂OH | High (oxidation, substitution) | Nucleophilic substitution |

| 6 | -I | Moderate (cross-coupling) | Suzuki-Miyaura coupling |

| 7 | -CH₂CH₂OH | Low (steric hindrance) | Esterification |

科学研究应用

Medicinal Chemistry

Research has indicated that 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell walls or inhibiting essential enzymatic functions.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Material Science

Due to its unique chemical structure, this compound is also being explored in material science:

- Polymer Chemistry: It can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for further modification and incorporation into various polymer matrices.

- Coatings and Films: The compound's properties make it suitable for developing coatings that require specific chemical resistance or protective features.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In research conducted by the International Journal of Inflammation, the anti-inflammatory properties of this compound were assessed in vitro. The findings revealed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential applicability in treating inflammatory diseases.

作用机制

The mechanism of action of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-microbial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .

相似化合物的比较

Similar Compounds

2-Benzoxazolinone: The parent compound with similar biological activities.

3-(2-hydroxyethyl)-benzoxazole: A structurally related compound with comparable properties.

2-Hydroxybenzoxazole: Another derivative with similar applications.

Uniqueness

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazolinone core and a hydroxyethyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .

生物活性

3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a benzoxazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzoxazoles known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure

The chemical formula for this compound is . The presence of a hydroxyethyl group contributes to its solubility and potentially enhances its biological activity by influencing interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds derived from benzoxazole have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Bacillus subtilis | Antibacterial | 32 |

| Compound 2 | Candida albicans | Antifungal | 16 |

| Compound 3 | Escherichia coli | Antibacterial | 64 |

The minimal inhibitory concentrations (MIC) obtained suggest that while some compounds are effective against specific pathogens, their overall antimicrobial potential may be limited, necessitating further modifications to enhance efficacy.

Cytotoxicity and Anticancer Properties

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells. For example, compounds have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | A549 | 15 |

| Compound C | PC3 | 20 |

These findings underscore the potential of benzoxazole derivatives as anticancer agents, with ongoing research aimed at elucidating their mechanisms of action.

Quorum Sensing Inhibition

Recent studies have explored the role of benzoxazole derivatives as quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication systems that regulate virulence factors, thereby reducing pathogenicity. For example, specific derivatives were found to inhibit biofilm formation and elastase production in Pseudomonas aeruginosa, indicating a promising avenue for developing new anti-pathogenic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents can significantly affect antimicrobial and anticancer activities. For instance:

- Substituents with electron-donating groups have been associated with increased antibacterial activity.

- The positioning of functional groups on the benzene ring can alter the selectivity and potency against specific pathogens or cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study conducted by Kakkar et al. demonstrated that a series of modified benzoxazole compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The modifications included changes in substituents that improved solubility and cellular uptake.

- Case Study on Antimicrobial Efficacy : Research published by Zhang et al. highlighted the efficacy of certain benzoxazole derivatives against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial properties.

属性

IUPAC Name |

3-(2-hydroxyethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLBEYAFJPUHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181238 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26726-75-0 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。